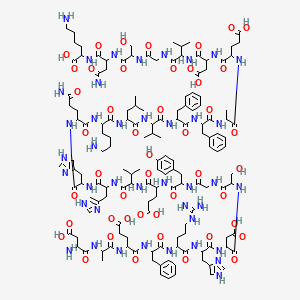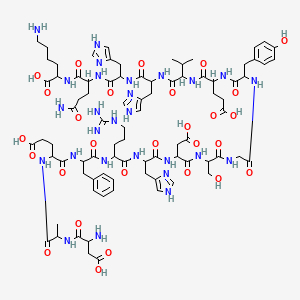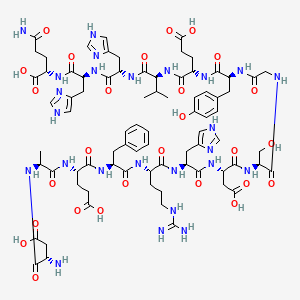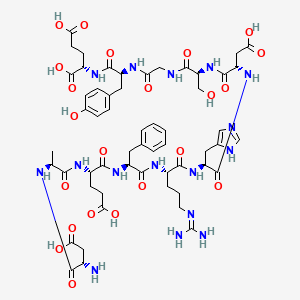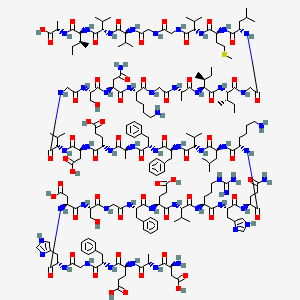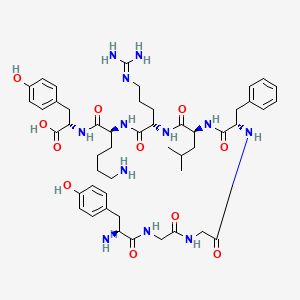
111366-38-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the Chemical Abstracts Service (CAS) number 111366-38-2 is known as Preprovasoactive Intestinal Polypeptide (81-122), human. It is a peptide derived from the prepro-vasoactive intestinal polypeptide, corresponding to residues 81-122. This peptide is significant in various biological processes and has been studied for its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Preprovasoactive Intestinal Polypeptide (81-122), human, is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this peptide involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain it in a stable, dry form. The entire process is conducted under stringent conditions to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Preprovasoactive Intestinal Polypeptide (81-122), human, primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its amino acid residues .
Common Reagents and Conditions
Peptide Bond Formation: Reagents like DIC and HOBt are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like dithiothreitol (DTT) are employed.
Major Products Formed
The major product formed from these reactions is the peptide itself, with modifications depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Preprovasoactive Intestinal Polypeptide (81-122), human, has several scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in reducing the force and frequency of spontaneous uterine contractions in isolated rat uterus.
Medicine: Explored for potential therapeutic applications in conditions involving smooth muscle contractions.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents.
Mécanisme D'action
The mechanism by which Preprovasoactive Intestinal Polypeptide (81-122), human, exerts its effects involves binding to specific receptors on target cells. This binding triggers a cascade of intracellular signaling pathways, leading to the modulation of smooth muscle contractions. The peptide histidine valine 42 (PHV-42) fragment has been shown to reduce both the force and frequency of spontaneous contractions in isolated rat uterus.
Comparaison Avec Des Composés Similaires
Similar Compounds
Peptide Histidine Valine 42 (PHV-42): Corresponds exactly to Preprovasoactive Intestinal Polypeptide (81-122), human.
Other Preprovasoactive Intestinal Polypeptide Fragments: Various fragments of the prepro-vasoactive intestinal polypeptide have been studied for their biological activities.
Uniqueness
Preprovasoactive Intestinal Polypeptide (81-122), human, is unique due to its specific sequence and biological activity. Its ability to modulate smooth muscle contractions makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
111366-38-2 |
|---|---|
Formule moléculaire |
C₂₀₂H₃₂₅N₅₃O₆₄S |
Poids moléculaire |
4552.13 |
Séquence |
One Letter Code: HADGVFTSDFSKLLGQLSAKKYLESLMGKRVSSNISEDPVPV |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


